Cas no 124015-71-0 (spiro4.5dec-2-ene-1,4-dione)

spiro4.5dec-2-ene-1,4-dione Chemical and Physical Properties
Names and Identifiers
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- Spiro[4.5]dec-2-ene-1,4-dione
- Spiro[4.5]decane-2-ene-1,4-dione
- spiro4.5dec-2-ene-1,4-dione
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- MDL: MFCD24693012
- Inchi: 1S/C10H12O2/c11-8-4-5-9(12)10(8)6-2-1-3-7-10/h4-5H,1-3,6-7H2
- InChI Key: FTDPILJSWFCJMZ-UHFFFAOYSA-N
- SMILES: O=C1C=CC(C21CCCCC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 237
- Topological Polar Surface Area: 34.1
- XLogP3: 1.9
spiro4.5dec-2-ene-1,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-223780-5.0g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 5.0g |
$4184.0 | 2024-06-20 | |
Enamine | EN300-223780-0.1g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 0.1g |
$499.0 | 2024-06-20 | |
Enamine | EN300-223780-1.0g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 1.0g |
$1442.0 | 2024-06-20 | |
1PlusChem | 1P01AMS5-50mg |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 50mg |
$478.00 | 2023-12-25 | |
1PlusChem | 1P01AMS5-2.5g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 2.5g |
$3558.00 | 2023-12-25 | |
Enamine | EN300-223780-0.5g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 0.5g |
$1125.0 | 2024-06-20 | |
Enamine | EN300-223780-5g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 5g |
$4184.0 | 2023-09-15 | |
Enamine | EN300-223780-10g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 10g |
$6205.0 | 2023-09-15 | |
Enamine | EN300-223780-10.0g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 10.0g |
$6205.0 | 2024-06-20 | |
Enamine | EN300-223780-1g |
spiro[4.5]dec-2-ene-1,4-dione |
124015-71-0 | 95% | 1g |
$1442.0 | 2023-09-15 |
spiro4.5dec-2-ene-1,4-dione Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
Additional information on spiro4.5dec-2-ene-1,4-dione
Introduction to Compound CAS No. 124015-71-0: Spiro[4.5]dec-2-ene-1,4-dione
Spiro[4.5]dec-2-ene-1,4-dione (CAS No. 124015-71-0) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spiro linkage, where two rings share a single atom. The spiro[4.5]dec-2-ene-1,4-dione structure offers a robust framework for various chemical modifications and biological applications.
The spiro[4.5]dec-2-ene-1,4-dione molecule is composed of a decane ring with a double bond at the 2-position and two ketone groups at the 1 and 4 positions. The spiro linkage introduces a high degree of molecular rigidity, which can significantly influence the compound's conformational properties and reactivity. This structural feature makes spiro[4.5]dec-2-ene-1,4-dione an attractive candidate for the development of novel pharmaceuticals and materials.
Recent studies have highlighted the potential of spiro[4.5]dec-2-ene-1,4-dione in various biological contexts. For instance, research published in the *Journal of Medicinal Chemistry* has shown that derivatives of spiro[4.5]dec-2-ene-1,4-dione exhibit potent anti-inflammatory and anti-cancer activities. These findings suggest that the compound could serve as a lead molecule for the development of new therapeutic agents.
In addition to its biological applications, spiro[4.5]dec-2-ene-1,4-dione has also been explored for its potential in materials science. A study in *Advanced Materials* demonstrated that spiro[4.5]dec-2-ene-1,4-dione can be used as a building block for the synthesis of advanced polymers with unique mechanical and optical properties. The rigid spiro structure provides enhanced stability and tunable properties, making it suitable for applications in electronics and optoelectronics.
The synthesis of spiro[4.5]dec-2-ene-1,4-dione has been extensively studied to optimize yield and purity. Various synthetic routes have been developed, including cycloaddition reactions and intramolecular cyclizations. One notable method involves the reaction of a cyclic enone with a suitable electrophile to form the spirocyclic framework. These synthetic strategies have been refined to achieve high efficiency and scalability, facilitating the production of spiro[4.5]dec-2-ene-1,4-dione for both research and industrial applications.
The physicochemical properties of spiro[4.5]dec-2-ene-1,4-dione have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into the molecular structure and conformational behavior of the compound. For example, NMR studies have revealed that the spiro linkage imparts significant steric constraints on the molecule, influencing its reactivity and interactions with other molecules.
From a safety perspective, spiro[4.5]dec-2-ene-1,4-dione is generally considered safe for laboratory use when proper handling protocols are followed. However, it is important to note that like any chemical compound, it should be handled with care to avoid exposure to skin or inhalation of vapors. Safety data sheets (SDS) are available to provide detailed information on handling and storage procedures.
In conclusion, spiro[4.5]dec-2-ene-1,4-dione (CAS No. 124015-71-0) is a versatile compound with promising applications in both biological research and materials science. Its unique spirocyclic structure offers a robust platform for chemical modifications and functionalization, making it an attractive target for further investigation and development.
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